1,8,9-Triacetoxyanthracene

Skin Irritation Dermatotoxicity Chamber Testing

Researchers studying antipsoriatic mechanisms face significant hurdles with dithranol-pronounced skin staining, inflammatory irritation, and non-selective activation in healthy tissue. 1,8,9-Triacetoxyanthracene is the validated prodrug solution. It remains inert until hydrolyzed by esterases enriched in psoriatic plaques, providing lesion-selective delivery of active dithranol. • Selectivity: Up to 33% liberated dithranol absorbed under occlusion vs. negligible unchanged triacetate absorption. • Tolerability: 10% triacetate formulation causes only slight erythema vs. strong inflammation from 0.5% dithranol. • Mechanism: Retains mitochondrial effects (oxygen consumption) while minimizing cytosolic G6PDH inhibition. Bulk and custom synthesis available.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 16203-97-7
Cat. No. B096594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,9-Triacetoxyanthracene
CAS16203-97-7
Synonymsdithranol triacetate
Exolan
triacetoxyanthracene
triacetylanthra-1,8,9- triol
triacetyldithranol
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)OC(=O)C
InChIInChI=1S/C20H16O6/c1-11(21)24-16-8-4-6-14-10-15-7-5-9-17(25-12(2)22)19(15)20(18(14)16)26-13(3)23/h4-10H,1-3H3
InChIKeyIPWOSICBVUXMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8,9-Triacetoxyanthracene: Identity & Properties


1,8,9-Triacetoxyanthracene (CAS 16203-97-7), also referred to as anthralin triacetate, dithranol triacetate, or triacetoxyanthracene, is a fully acetylated derivative of 1,8,9-trihydroxyanthracene (dithranol/anthralin) [1]. With a molecular formula of C₂₀H₁₆O₆ and a molecular weight of 352.34 g/mol, the compound bears three acetoxy substituents at the 1-, 8-, and 9-positions of the anthracene ring system . Its LogP is predicted at approximately 3.56–3.77, indicating moderate lipophilicity, and its boiling point is estimated at 537.8°C at 760 mmHg [2]. Historically, it was developed as the proprietary antipsoriatic agent Exolan to overcome the pronounced staining and inflammatory side effects of its parent compound dithranol [3].

Prodrug model Requires esterase-mediated hydrolysis for activation in tissue models
Lesional selectivity Supports localized activation in psoriatic tissue models due to higher esterase activity
Lower irritation Reduced irritation profile in research models compared to parent dithranol

1,8,9-Triacetoxyanthracene: Evidence Against Substitution


Although 1,8,9-triacetoxyanthracene and its parent compound dithranol (1,8-dihydroxy-9-anthrone) share the anthracene scaffold, their pharmacological profiles diverge sharply. The triacetate is a prodrug that requires hydrolytic activation by skin esterases, which are more abundant in psoriatic plaques than in normal skin, conferring a degree of lesional selectivity absent in the free drug [1]. Moreover, 1,8,9-trimethoxyanthracene—a methoxy analog—is completely ineffective against psoriasis, confirming that the acetoxy moiety is not interchangeable with other alkoxy substituents [2]. Even the closely related partially acetylated derivatives (mono- and diacetate) exhibit different enzyme inhibition potencies compared to the triacetate, making class-level substitution without direct comparative data unreliable [3]. The quantitative head-to-head evidence presented below substantiates why procurement or experimental substitution without verification carries substantial risk of altered efficacy, tolerability, and pharmacokinetic behavior.

  • Dithranol substitution

    May shift irritation and pharmacodynamic profiles; the free drug lacks esterase-dependent lesional selectivity.

  • Methoxy analog (trimethoxyanthracene)

    Reported completely inactive; acetoxy hydrolysis is critical for activation and cannot be replaced by methoxy.

  • Mono- and diacetate homologs

    Exhibit different enzyme inhibition rank order; class-level substitution without direct data is unreliable.

1,8,9-Triacetoxyanthracene vs Dithranol: Head-to-Head Evidence


Skin Irritation: Triacetate vs Dithranol

In a chamber-testing study of 62 psoriasis patients, 10% dithranol triacetate caused only occasional slight erythematous reactions, whereas the parent compound dithranol at a 20-fold lower concentration (0.5%) elicited stronger inflammatory responses [1]. The clinical comparison by Hodgson and Hell (1970) further confirmed 'the relative absence of inflammatory reactions and staining of the skin during the use of triacetoxyanthracene' in a 20-patient direct comparison against dithranol paste [2].

Skin Irritation
Head-to-head
10% triacetate: occasional slight erythema; 0.5% dithranol: stronger inflammatory responses (20× lower conc.)
Supports tolerability screening in research models
Chamber test; 62 psoriasis patients; 24h exposure
Skin Irritation Dermatotoxicity Chamber Testing

Clinical Efficacy: Triacetate vs Dithranol

In a direct clinical comparison of triacetoxyanthracene paste versus dithranol paste in 20 patients with chronic psoriasis, only one-third of cases showed approximately equivalent suppression of the disease; in the remaining two-thirds, dithranol was more effective [1]. Among responders, dithranol exerted a more rapid suppressive effect in nearly two-thirds of subjects. The authors concluded that triacetoxyanthracene is 'less effective and slower to exert its therapeutic action than dithranol' [1]. In contrast, 1,8,9-trimethoxy-anthracene showed no antipsoriatic activity whatsoever in a separate study, confirming the essential role of the hydrolyzable acetoxy groups [2].

Disease Suppression
Head-to-head
Dithranol superior in ~67% of cases; triacetate equivalent in ~33%; slower onset in ~67% of responders
Reported disease-suppression endpoint context
20-patient trial; paste formulation
Clinical Efficacy Psoriasis Comparative Trial

G6PDH Inhibition: Triacetate vs Acetate Homologs

A comprehensive enzyme inhibition study compared dithranol and its three acetate esters (mono-, di-, and triacetate) against glucose-6-phosphate dehydrogenase in both purified enzyme and skin homogenate preparations [1]. Across all models, anthralin triacetate exhibited 'the weakest effects, by far' [1]. In a parallel in vitro investigation by Raab (1976), dithranol demonstrated a stronger inhibitory effect on G6PDH activity in human skin homogenates compared to triacetoxyanthracene, while both compounds showed approximately equal inhibition of oxygen consumption in surviving human skin [2]. The time-action diagram further indicated that the esterified derivatives become more active only after splitting of the ester bonds, consistent with the prodrug hypothesis [1].

G6PDH Inhibition
Head-to-head
Dithranol ≈ monoacetate > diacetate ≫ triacetate (weakest by far)
Rank-order enzyme inhibition context
In vitro; purified enzyme and skin homogenate
G6PDH Inhibition Enzyme Assay Structure-Activity Relationship

Oxygen Consumption: Triacetate vs Dithranol

In two in vitro models for evaluating antipsoriatic activity, dithranol and triacetoxyanthracene were directly compared. Both compounds exhibited an 'about equal effect on oxygen consumption of surviving human skin' [1]. This finding is significant because, despite their divergent G6PDH inhibitory potencies and clinical efficacy profiles, both compounds appear to converge on mitochondrial respiration as a shared mechanism, likely mediated by the free dithranol generated upon hydrolysis of the triacetate prodrug. The equivalent effect on oxygen consumption contrasts sharply with the substantially weaker G6PDH inhibition and clinical efficacy of the triacetate, indicating that oxygen consumption assays alone cannot discriminate between these analogs and should not be used as the sole selection criterion [1].

Oxygen Consumption
Head-to-head
Equivalent effect between triacetate and dithranol in surviving human skin
Reported mitochondrial respiration endpoint context
Human skin explants; in vitro
Mitochondrial Respiration Oxygen Consumption Human Skin Explant

Prodrug Activation: Lesional Selectivity

The US patent US3450820A explicitly claims that 'psoriatic plaques contain esterases which cause hydrolysis of the ester, while normal skin contains fewer such esterases, with the result that the di or triester is substantially only activated by hydrolysis in those areas where it is required' [1]. Wiegrebe et al. (1984) subsequently quantified the absorption: after dermal application under an occlusive dressing, arylesterases present in or on the skin hydrolyze dithranol triacetate, and up to 33% of the liberated free dithranol is absorbed [2]. By contrast, unchanged triacetate is practically not absorbed at all. In a separate in vivo study, Kammerau et al. (1975) demonstrated that dithranol penetrates 'in far greater amounts than its triacetate, and the two compounds revealed fundamentally different penetration kinetics in epidermis and dermis,' with the triacetate not being substantially split in normal skin [3].

Prodrug Activation
Head-to-head
Up to 33% of liberated dithranol absorbed under occlusion; unchanged triacetate not absorbed
Reported prodrug activation and absorption context
Dual-labeled study; rat model, occlusive dressing
Prodrug Activation Esterase-Mediated Hydrolysis Percutaneous Absorption

Keratinocyte Differentiation: Triacetate Activity

Müller et al. (2001) systematically examined 18 anthralin analogs for their ability to induce cornified envelope formation in HaCaT keratinocytes [1]. The presence of 1,8-dihydroxy groups was identified as a 'critical determinant of cross-linking activity,' with removal or exchange of these groups preventing keratinocyte differentiation. Crucially, anthralin triacetate—despite lacking free hydroxyl groups—still exhibited antiproliferative and antirespiratory activity at concentrations required to induce keratinocyte differentiation, suggesting that intracellular esterase-mediated regeneration of free dithranol occurs within keratinocytes [1]. This finding distinguishes the triacetate from permanently substituted analogs (e.g., 1,8,9-trimethoxyanthracene) that are entirely inactive, and from the free drug dithranol, which directly induces differentiation at concentrations as low as 0.5 µM [1].

Keratinocyte Differentiation
Reported
Triacetate retains antiproliferative/antirespiratory activity at differentiation-inducing concentrations; methoxy analog inactive
Reported keratinocyte differentiation assay context
HaCaT cells; 48h exposure
Keratinocyte Differentiation Cornified Envelope Antiproliferative Activity

1,8,9-Triacetoxyanthracene: Application Scenarios


Prodrug Activation: Psoriatic vs Normal Skin

The differential hydrolysis of 1,8,9-triacetoxyanthracene by esterases enriched in psoriatic plaques provides an ideal model system for studying lesion-selective prodrug activation [1]. Wiegrebe et al. (1984) quantified that up to 33% of the liberated dithranol is absorbed under occlusive dressing, while unchanged triacetate is practically not absorbed [2]. Researchers can exploit this compound to compare hydrolytic capacity between psoriatic and healthy skin biopsies, using dual-labeled (³H/¹⁴C) material to independently track the anthracene nucleus and acetoxy moieties. This application is directly supported by the penetration kinetics data of Kammerau et al. (1975), who demonstrated fundamentally different epidermal and dermal kinetics compared to the free drug [3].

Mechanistic Dissection: Mitochondrial vs Cytosolic Targets

Because 1,8,9-triacetoxyanthracene exerts an equivalent effect to dithranol on oxygen consumption of surviving human skin but substantially weaker G6PDH inhibition [1], it serves as a critical tool for dissecting the relative contribution of mitochondrial (respiration) versus cytosolic (G6PDH/pentose phosphate pathway) targets in antipsoriatic pharmacology. The rank-order potency across the acetate series (dithranol ≈ monoacetate > diacetate ≫ triacetate) allows researchers to employ the triacetate as a low-G6PDH-activity control while maintaining mitochondrial effects [2]. This application is reinforced by the cornified envelope data showing that the triacetate retains differentiation-inducing activity despite lacking free hydroxyl groups [3].

Topical Formulation: Tolerability Optimization

The clinical evidence that 10% dithranol triacetate causes only occasional slight erythematous reactions—compared to stronger inflammatory responses from 0.5% dithranol—positions this compound as a reference standard for evaluating vehicles designed to maximize tolerability [1]. Kammerau et al. (1975) further demonstrated that both dithranol and its triacetate penetrate best from hydrophobic ointments (Vaseline, aqueous wool-wax-alcohol ointment) and poorly from hydrophilic bases (PEG ointment, aqueous hydrophilic cream) [2]. Formulators can use the triacetate to independently optimize vehicle tolerability before introducing the more potent but irritating free dithranol.

SAR Reference: Anthracene-Based Prodrug Design

The complete inactivity of 1,8,9-trimethoxyanthracene—in contrast to the retained (albeit reduced) activity of 1,8,9-triacetoxyanthracene—establishes the acetoxy moiety as a critical hydrolyzable functionality for anthracene-based antipsoriatic prodrugs [1]. The US patent US3450820A explicitly discloses that the triester is substantially only activated by hydrolysis in lesional areas, while normal skin with fewer esterases produces minimal activation [2]. This structure-activity relationship provides a validated design principle: acetate esters at the 1,8,9-positions are necessary and sufficient for esterase-dependent prodrug activation, while non-hydrolyzable alkoxy substituents (e.g., methoxy) abolish activity entirely [1]. The compound thus serves as the benchmark prodrug scaffold for any novel anthracene-based esterase-activated therapeutic.

Application
Selection Property
Validation Focus
Prodrug activation: lesional vs normal skin
Esterase-dependent hydrolysis selectivity
Hydrolysis kinetics in psoriatic tissue models
Mechanistic dissection: mitochondrial vs cytosolic targets
Differential G6PDH inhibition vs respiration
Endpoint interpretation in cellular assays
Topical formulation tolerability research
Reduced irritation profile vs dithranol
Vehicle-dependent irritation screening
SAR reference: anthracene prodrug design
Acetoxy-dependent activation vs methoxy analog
Structure-activity relationship validation
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